Welcome to the BenchChem Online Store!
molecular formula C12H17NO4 B8545418 1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol

1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol

Cat. No. B8545418
M. Wt: 239.27 g/mol
InChI Key: YKXIRAOPPZDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09248117B2

Procedure details

To a solution of 1-(benzyloxy)-3-methyl-3-nitrobutan-2-ol (5.2 g, 21.7 mmol) in MeOH (40 ml) was added a slurry of Raney Nickel in H2O (50%, 1 ml). The vessel was pressurized with H2 (450 psi) and the suspension stirred for 24 h. The mixture was filtered through Celite and concentrated in vacuo to give the title compound as a clear liquid (4.0 g, 19 mmol, 89%). 1H NMR (CDCl3, 400 MHz) δ 1.09 (s, 3H), 1.14 (s, 2H), 1.90 (br s, 2H) 3.50-3.54 (m, 2H), 3.61-3.67 (m, 1H), 4.57 (s, 2H), 7.28-7.39 (m, 5H). LRMS (ESI/APCI) m/z 210 [M+H]+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]([OH:17])[C:11]([CH3:16])([N+:13]([O-])=O)[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Ni].O>[NH2:13][C:11]([CH3:16])([CH3:12])[CH:10]([OH:17])[CH2:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C(C)([N+](=O)[O-])C)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C(COCC1=CC=CC=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.